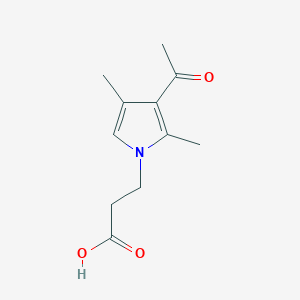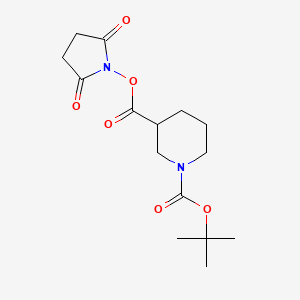![molecular formula C19H24BrN3O9 B3156953 2-[[2-[Bis(carboxymethyl)amino]-3-[4-[(2-bromoacetyl)amino]phenyl]propyl]-(carboxymethyl)amino]acetic acid CAS No. 84256-91-7](/img/structure/B3156953.png)
2-[[2-[Bis(carboxymethyl)amino]-3-[4-[(2-bromoacetyl)amino]phenyl]propyl]-(carboxymethyl)amino]acetic acid
説明
2-[[2-[Bis(carboxymethyl)amino]-3-[4-[(2-bromoacetyl)amino]phenyl]propyl]-(carboxymethyl)amino]acetic acid , also known by its systematic name 6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid , is a chemical compound with the following properties:
- Empirical Formula : C<sub>10</sub>H<sub>18</sub>N<sub>2</sub>O<sub>6</sub>
- Molecular Weight : 262.26 g/mol
- CAS Number : 113231-05-3
- Structure : !Molecular Structure
Synthesis Analysis
The synthesis of this compound involves several steps:
- Microwave-Assisted Cyclodehydration : Unsymmetrical N,N′-diacylhydrazines undergo cyclodehydration under microwave irradiation to form bromine-containing oxadiazoles.
- Substitution Reaction : The bromine-containing oxadiazoles are then substituted with diisopropyl iminodiacetate, yielding ester derivatives.
- Hydrolysis : The ester group in the derivatives is hydrolyzed in an aqueous methanol solution, resulting in the formation of 5-phenyl-1,3,4-oxadiazoles bearing bis(carboxymethyl)amino groups.
Molecular Structure Analysis
The compound’s molecular structure consists of a hexanoic acid backbone with two carboxymethyl groups and an amino group. The bis(carboxymethyl)amino groups are attached to the 2-position of the hexanoic acid moiety, while the 4-ethoxyphenyl group is linked to the 3-position.
Chemical Reactions Analysis
The cleavage of the ester group in this compound leads to the formation of the appropriate 5-phenyl-1,3,4-oxadiazoles bearing bis(carboxymethyl)amino groups. Spectroscopic methods, including 1H and 13C NMR, and HRMS confirm the structures of the products.
Physical And Chemical Properties Analysis
- Solubility : It is soluble in water and other polar solvents.
- Stability : Stable up to about 250 K (−23 °C); at higher temperatures, it decomposes.
科学的研究の応用
2-[[2-[Bis(carboxymethyl)amino]-3-[4-[(2-bromoacetyl)amino]phenyl]propyl]-(carboxymethyl)amino]acetic acid, due to its complex structure, likely plays a role in various biochemical and medicinal research areas. While specific studies directly mentioning this compound are scarce, we can infer potential applications by looking at research on structurally similar compounds and their bioactivities.
Potential Applications in Antitumor Activity
Compounds with bis(carboxymethyl)amino and bromoacetyl groups may have relevance in antitumor activity studies. For instance, imidazole derivatives, including bis(2-chloroethyl)amino derivatives, have been reviewed for their antitumor activities, showcasing the potential of certain structural components in combating cancer cells (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009). This suggests that our compound of interest, by virtue of its functional groups, might also be explored for similar bioactivities in scientific research.
Role in Peptide Studies and Spectroscopy
The compound's structure, featuring amino and carboxylic acid functionalities, aligns with interests in peptide research. For example, the spin label amino acid TOAC has been utilized in peptide studies, focusing on chemical, physicochemical, spectroscopic, and conformational aspects (Schreier, S., Bozelli, J. C., et al., 2012). The presence of amino acids within the compound could imply its utility in studying peptide behavior, stability, and interactions, particularly in environments simulating physiological conditions.
Biodegradation and Environmental Impact
Research on the metabolism of aspartyl moieties in aspartame hints at the biodegradability and environmental impact of complex compounds containing carboxymethyl and amino groups (Ranney, R.E., & Oppermann, J.A., 1979). Understanding how such compounds are broken down can inform their safe use and potential environmental or therapeutic roles.
Safety And Hazards
- Storage : Store as a powder at -20°C (3 years) or 4°C (2 years). In solvent, store at -80°C (6 months) or -20°C (1 month).
- Safety Class : Combustible solid (Storage Class Code 11).
- Flash Point : Not applicable.
将来の方向性
Future research could explore its potential applications beyond bitter taste receptor inhibition, such as in materials science or pharmaceuticals.
Please note that this analysis is based on available information, and further studies may provide additional insights. If you need more detailed information, consider consulting relevant scientific papers or experts in the field.
特性
IUPAC Name |
2-[[2-[bis(carboxymethyl)amino]-3-[4-[(2-bromoacetyl)amino]phenyl]propyl]-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN3O9/c20-6-15(24)21-13-3-1-12(2-4-13)5-14(23(10-18(29)30)11-19(31)32)7-22(8-16(25)26)9-17(27)28/h1-4,14H,5-11H2,(H,21,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQPQBGCWBEYEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601118923 | |
| Record name | Glycine, N,N′-[1-[[4-[(bromoacetyl)amino]phenyl]methyl]-1,2-ethanediyl]bis[N-(carboxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601118923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-[Bis(carboxymethyl)amino]-3-[4-[(2-bromoacetyl)amino]phenyl]propyl]-(carboxymethyl)amino]acetic acid | |
CAS RN |
84256-91-7 | |
| Record name | Glycine, N,N′-[1-[[4-[(bromoacetyl)amino]phenyl]methyl]-1,2-ethanediyl]bis[N-(carboxymethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84256-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N,N′-[1-[[4-[(bromoacetyl)amino]phenyl]methyl]-1,2-ethanediyl]bis[N-(carboxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601118923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84256-91-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-(Piperidin-4-yl)benzo[d]isoxazole](/img/structure/B3156928.png)
![2-(4-aminophenyl)-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B3156929.png)

![5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B3156954.png)



